
3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid is complex. The InChI code for this compound is1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) . This indicates that the compound has a molecular weight of 237.26 . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid include a melting point of 174-175°C .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on structurally similar compounds to "3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid" has provided insights into their molecular characteristics and interactions. For instance, studies on N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide have highlighted molecular conformation similarities and differences among closely related acetanilides, offering a basis for understanding how structural variations can influence physical and chemical properties. This knowledge is crucial for designing compounds with desired properties for specific applications (Gowda et al., 2007).
Synthesis and Chemical Reactions
Advancements in the synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, have been reported. These studies not only provide a methodological framework for producing such compounds efficiently but also explore improvements in technical methods, contributing to the optimization of synthesis processes. This can facilitate the production of these compounds for research and industrial applications, enhancing their accessibility and potential uses (Gong Fenga, 2007).
Biological and Pharmaceutical Applications
Some derivatives of "3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid" have been explored for their biological and pharmaceutical activities. For example, research into the antibacterial, antifungal, and anthelmintic activities of certain sulfonamides and alkylated piperazine derivatives highlights the potential of these compounds in medical and pharmaceutical applications. Molecular docking studies suggest that these compounds could serve as bases for developing new drugs with specific target affinities, indicating a promising area for further investigation (Khan et al., 2019).
Material Science Applications
In material science, the structural and chemical properties of compounds similar to "3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid" have implications for developing new materials with specific functionalities. For instance, the study of polymorphism and crystal shapes of mefenamic acid demonstrates how solvent effects can influence the physical form of a compound, which is crucial for its processing and application in various products (Mudalip et al., 2018).
Safety and Hazards
The safety information available indicates that 3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-acetamido-3-(2,3-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-5-4-6-11(9(8)2)12(7-13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKKZXLPHPEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-3-(2,3-dimethylphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)
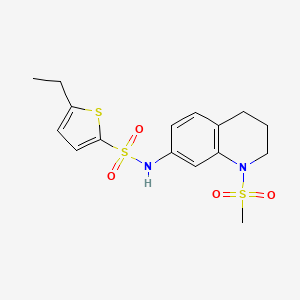

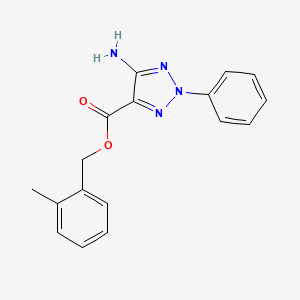
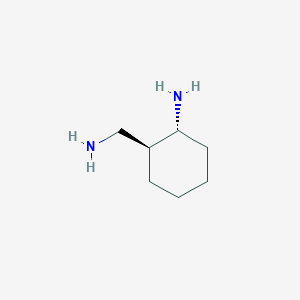
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)

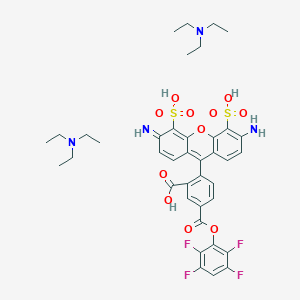
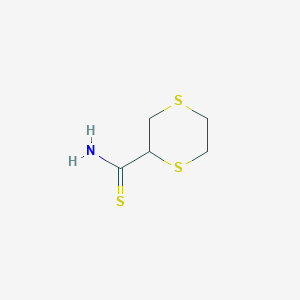
![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)

![5-(4-Chlorophenyl)-5-hydroxy-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2810884.png)

